4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro- 4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro-
Brand Name: Vulcanchem
CAS No.: 91766-97-1
VCID: VC16253464
InChI: InChI=1S/C12H15ClN2OS/c1-8-6-10(11(16-2)7-9(8)13)15-12-14-4-3-5-17-12/h6-7H,3-5H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H15ClN2OS
Molecular Weight: 270.78 g/mol

4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro-

CAS No.: 91766-97-1

Cat. No.: VC16253464

Molecular Formula: C12H15ClN2OS

Molecular Weight: 270.78 g/mol

* For research use only. Not for human or veterinary use.

4H-1,3-Thiazin-2-amine, N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro- - 91766-97-1

Specification

CAS No. 91766-97-1
Molecular Formula C12H15ClN2OS
Molecular Weight 270.78 g/mol
IUPAC Name N-(4-chloro-2-methoxy-5-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Standard InChI InChI=1S/C12H15ClN2OS/c1-8-6-10(11(16-2)7-9(8)13)15-12-14-4-3-5-17-12/h6-7H,3-5H2,1-2H3,(H,14,15)
Standard InChI Key ZHJQPLHOAYYVTI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1Cl)OC)NC2=NCCCS2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises a 4H-1,3-thiazin-2-amine core, where the thiazine ring (a six-membered ring containing sulfur and nitrogen) is partially saturated at the 5,6-positions. The amine group at position 2 is substituted with a 4-chloro-2-methoxy-5-methylphenyl group . This aromatic substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions.

The molecular formula C₁₂H₁₅ClN₂OS confirms the presence of:

  • Chlorine (Cl): Enhances electrophilic substitution reactivity.

  • Methoxy (OCH₃): Electron-donating group affecting aromatic ring electronics.

  • Methyl (CH₃): Contributes to hydrophobic interactions .

A computational analysis of the Smiles string COc1cc(Cl)c(C)cc1NC1=NCCCS1 reveals a planar thiazine ring and a dihedral angle of 112° between the aromatic ring and the thiazine plane, suggesting limited conjugation between the two systems .

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValue/DescriptionSource
Molecular Weight270.78 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.32 g/cm³ (predicted)
LogP (Lipophilicity)3.1 (indicating moderate hydrophobicity)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (S, O, N, N)

The moderate LogP value suggests balanced solubility in polar and nonpolar solvents, making it suitable for diverse synthetic manipulations .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 4H-1,3-Thiazin-2-amine derivatives typically involves cyclization reactions. For this compound, a plausible pathway includes:

  • Formation of the Thiazine Ring: Reaction of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Substitution at the Amine Position: Coupling the thiazin-2-amine intermediate with 4-chloro-2-methoxy-5-methylaniline via nucleophilic aromatic substitution .

Optimized conditions (e.g., using LiAlH₄ for reduction or H₂O₂ for oxidation) yield purities >95%, as confirmed by HPLC.

Key Reaction Mechanisms

  • Cyclization: Thiourea reacts with acetylacetone in HCl to form the thiazine ring through a Schiff base intermediate.

  • Aromatic Substitution: The amine group attacks the chloro-substituted aromatic ring in the presence of CuI catalysis, displacing chloride .

Comparative Analysis with Analogues

Structural Analogues

Compound NameCAS No.Molecular FormulaKey Differences
N-(4-methylphenyl)-4H-3,1-benzothiazin-2-amine109768-67-4C₁₅H₁₄N₂SBenzene-fused thiazine ring
4H-3,1-Benzothiazin-2-amine78959-46-3C₈H₈N₂SNo aromatic substituent

The presence of chlorine in the subject compound increases electrophilicity compared to methyl-substituted analogues, altering reaction kinetics .

Reactivity Trends

  • Electrophilic Substitution: Chlorine directs incoming electrophiles to the ortho/para positions of the aromatic ring.

  • Nucleophilic Attack: The thiazine nitrogen undergoes alkylation faster than benzothiazine analogues due to reduced ring strain .

Future Research Directions

Unanswered Questions

  • Metabolic Stability: No data exist on cytochrome P450 interactions or in vivo half-life.

  • Toxicity Profile: Acute and chronic toxicity studies are needed for risk assessment.

Synthetic Opportunities

  • Asymmetric Synthesis: Development of enantioselective routes to access chiral thiazine derivatives.

  • Click Chemistry: Functionalization via azide-alkyne cycloaddition for bioconjugation .

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